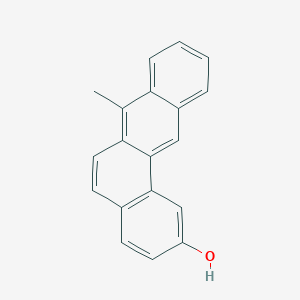
7-Methyltetraphen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyltetraphen-2-ol is an organic compound belonging to the class of alcohols and phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a tetraphenyl structure with a methyl substitution at the seventh position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyltetraphen-2-ol typically involves the reaction of tetraphenylmethane with a methylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where tetraphenylmethane is treated with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then undergoes nucleophilic attack by the hydroxyl group to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, minimizing the risk of side reactions and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyltetraphen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
7-Methyltetraphen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Methyltetraphen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Tetraphenylmethane: Lacks the hydroxyl and methyl groups, making it less reactive.
7-Methyltetraphen-1-ol: Similar structure but with the hydroxyl group at a different position, leading to different chemical properties and reactivity.
7-Hydroxytetraphen-2-ol: Contains a hydroxyl group but lacks the methyl substitution, affecting its solubility and reactivity.
Uniqueness: 7-Methyltetraphen-2-ol is unique due to the combination of the hydroxyl group and the methyl substitution, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
71989-05-4 |
|---|---|
Formule moléculaire |
C19H14O |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
7-methylbenzo[a]anthracen-2-ol |
InChI |
InChI=1S/C19H14O/c1-12-16-5-3-2-4-14(16)10-19-17(12)9-7-13-6-8-15(20)11-18(13)19/h2-11,20H,1H3 |
Clé InChI |
BYPOIIYCEXSYDU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propane, 2-[(chloroethynyl)thio]-](/img/structure/B14466330.png)


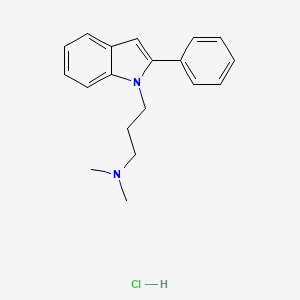
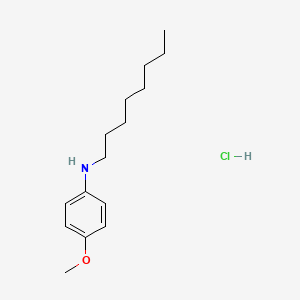
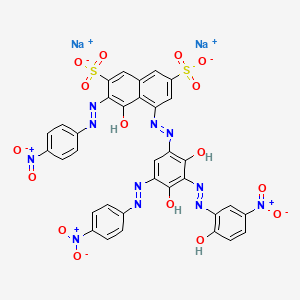


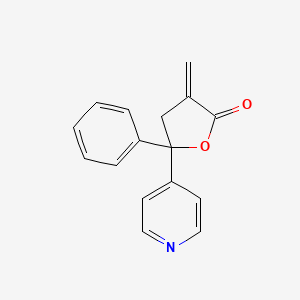
![{[2-(2-Methoxyethoxy)ethoxy]methyl}benzene](/img/structure/B14466371.png)
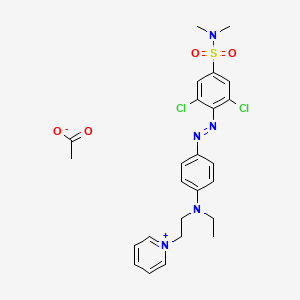
![barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14466389.png)
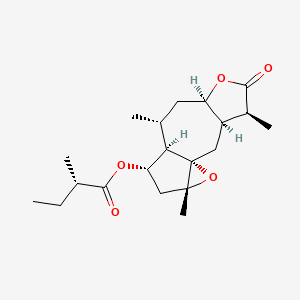
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-6-[methyl[[2-(sulfooxy)ethyl]sulfonyl]amino]-](/img/structure/B14466394.png)
